molecular formula C25H23N3O7 B254877 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B254877
M. Wt: 477.5 g/mol
InChI Key: PRDWTKGMTAOAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a nitrophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include benzofuran-2-carboxylic acid, nitrobenzene derivatives, and morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ium-4-ylethyl)-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-4-olate

InChI

InChI=1S/C25H23N3O7/c29-23(20-15-17-3-1-2-4-19(17)35-20)21-22(16-5-7-18(8-6-16)28(32)33)27(25(31)24(21)30)10-9-26-11-13-34-14-12-26/h1-8,15,22,30H,9-14H2

InChI Key

PRDWTKGMTAOAFM-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1COCC[NH+]1CCN2C(C(=C(C2=O)[O-])C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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